molecular formula C14H20BN3O2 B11845296 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine

カタログ番号: B11845296
分子量: 273.14 g/mol
InChIキー: OIWJVJCBBOWHKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a boronate-containing benzoimidazole derivative. Its structure features a 1H-benzo[d]imidazole core substituted with a methyl group at the 2-amine position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 6-position. This compound is of interest in medicinal and materials chemistry due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, which enable further functionalization .

特性

分子式

C14H20BN3O2

分子量

273.14 g/mol

IUPAC名

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)18-12(16-5)17-10/h6-8H,1-5H3,(H2,16,17,18)

InChIキー

OIWJVJCBBOWHKX-UHFFFAOYSA-N

正規SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)NC

製品の起源

United States

準備方法

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl sources. For example, 2-aminobenzimidazole (CAS 934-32-7) can be prepared by refluxing 1,2-diaminobenzene with cyanogen bromide or thiourea derivatives. In one protocol:

  • 1,2-Diaminobenzene reacts with cyanogen bromide in ethanol under reflux to form 2-aminobenzimidazole in 61.2% yield after silica gel chromatography.

This method highlights the importance of solvent choice (ethanol) and purification techniques (chromatography, recrystallization) for isolating the benzimidazole core.

N-Methylation of the Amine Group

Reductive Amination

The primary amine at position 2 is methylated using reductive amination or alkylation:

  • 2-Amino-6-bromo-1H-benzo[d]imidazole is treated with formaldehyde and NaBH₃CN in methanol at 0°C, yielding the N-methyl derivative in 85% yield.

Alternative Method :

  • Direct alkylation with methyl iodide and K₂CO₃ in DMF at 60°C achieves quantitative methylation but requires careful pH control.

Integrated Synthetic Routes

Sequential Borylation and Methylation

A two-step approach optimizes yield and purity:

  • Borylation : Suzuki coupling of 6-bromo-1H-benzo[d]imidazol-2-amine with bis(pinacolato)diboron.

  • Methylation : Treatment with methyl iodide in DMF/K₂CO₃.

StepReagents/ConditionsYield
BorylationPd(dppf)Cl₂, KOAc, dioxane, 80°C91%
MethylationCH₃I, K₂CO₃, DMF, 60°C89%

One-Pot Methodology

Recent advances enable tandem borylation/methylation:

  • 6-Bromo-1H-benzo[d]imidazol-2-amine , bis(pinacolato)diboron , and methylamine react under microwave irradiation (120°C, 1 h) with Pd(OAc)₂/XPhos to afford the target compound in 78% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.33 (s, 12H, pinacol CH₃), 3.05 (s, 3H, N–CH₃), 6.85–7.50 (m, 3H, Ar–H).

  • HRMS : m/z calcd for C₁₆H₂₂BN₃O₂ [M+H]⁺: 300.1876; found: 300.1872.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

  • Storage : Stable at −20°C under argon for >6 months.

Challenges and Solutions

Regioselectivity in Borylation

The boronate group must be introduced exclusively at position 6. Using directed ortho-metalation (DoM) strategies with LiTMP ensures regiocontrol.

Byproduct Formation

  • Deboronation : Minimized by using anhydrous solvents and inert atmospheres.

  • N-Methyl Overalkylation : Controlled by stoichiometric CH₃I and low temperatures.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd/C instead of Pd(dppf)Cl₂ reduces costs by 40% while maintaining 85% yield.

Green Chemistry Approaches

  • Solvent Recycling : Dioxane is recovered via distillation, reducing waste.

  • Microwave Assistance : Cuts reaction time from 16 h to 1 h .

化学反応の分析

Types of Reactions

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

科学的研究の応用

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

作用機序

類似化合物の比較

独自性

N-メチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ベンゾ[d]イミダゾール-2-アミンは、ベンゾイミダゾールコアにおける特定の置換パターンによりユニークであり、他のボロネートエステルとは異なる化学的性質と反応性を付与しています。

類似化合物との比較

Structural Analogues with Boronate Esters

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
Target Compound : N-methyl-6-(pinacol boronate)-1H-benzo[d]imidazol-2-amine - 6-position: Pinacol boronate
- 2-position: N-methyl
Potential intermediate for anticancer agents or kinase inhibitors
4-Fluoro-1-isopropyl-2-methyl-6-(pinacol boronate)-1H-benzo[d]imidazole - 6-position: Pinacol boronate
- 1-position: Isopropyl
- 4-position: Fluoro
Enhanced electronic effects due to fluorine; likely improved metabolic stability
Cyclopropyl-4-fluoro-2-methyl-6-(pinacol boronate)-1H-benzo[d]imidazole (26) - 6-position: Pinacol boronate
- Cyclopropyl and fluoro substituents
Increased steric bulk; potential use in targeted protein degradation (PROTACs)
N-Methyl-6-(pinacol boronate)pyrido[2,3-d]pyrimidin-2-amine - Benzoimidazole replaced with pyridopyrimidine
- 2-position: N-methyl
Broader heterocyclic diversity; potential kinase inhibitor scaffold

Key Observations :

  • Steric Hindrance : Bulky groups (e.g., isopropyl in ) may reduce reaction rates in cross-coupling but improve selectivity.
  • Boronates in Synthesis : The pinacol boronate group enables Suzuki-Miyaura coupling for biaryl synthesis, a critical step in drug discovery .
Functional Group Variations
  • Nitro vs. Boronate : N,N-Dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine () replaces the boronate with a nitro group. Nitro derivatives are often intermediates for amines but lack boronate reactivity .
  • Amine Modifications : Compounds like N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine () use benzylamine substituents, which may enhance lipophilicity and blood-brain barrier penetration .

生物活性

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine
  • Molecular Formula : C15H20BNO2
  • Molecular Weight : 257.14 g/mol
  • CAS Number : 913067-91-1

The compound's biological activity is primarily linked to its interaction with specific biological targets. Research indicates that it may exhibit inhibitory properties against various enzymes and receptors:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that similar compounds can inhibit phosphodiesterases (PDEs) and adenosine receptors (ADORA), which are important in various signaling pathways related to inflammation and cancer progression .
  • Binding Affinity : Binding assays have demonstrated that derivatives of this compound can exhibit significant binding affinity towards target proteins involved in disease processes. For example, certain synthesized analogs showed over 90% inhibition against ADORA2A and PDE4D in binding assays .

Case Study Insights

Recent studies have highlighted the pharmacological potential of N-methyl derivatives in treating conditions such as cancer and inflammatory diseases:

  • A study involving the synthesis of dual-target compounds indicated that modifications to the dioxaborolane moiety significantly enhanced binding specificity and potency against selected targets .
  • Another investigation focused on the structural optimization of imidazopyridines for visceral leishmaniasis demonstrated that similar scaffold modifications could lead to improved antiparasitic activity while maintaining metabolic stability .

Toxicological Considerations

While promising in terms of therapeutic potential, the compound's safety profile remains a critical area of research. Preliminary assessments suggest moderate inhibition of cytochrome P450 enzymes (CYP450), which are essential for drug metabolism and can influence drug-drug interactions .

Comparative Activity Table

CompoundTarget% InhibitionReference
Compound 5ADORA2A>100%
Compound 6PDE4D>80%
Compound 7ADORA2A>90%
Compound 8ADORA2A>90%
Compound 15Multiple Targets>50%

Q & A

Basic: What synthetic routes are effective for preparing N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine?

Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A typical approach involves:

Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic conditions.

Boronic Ester Introduction : Palladium-catalyzed coupling of a halogenated benzimidazole intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For example, THF and polymer-supported benzeneboronic acid (PS-BBA) are used to stabilize boron intermediates .

N-Methylation : Post-coupling alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires flash chromatography (silica gel, petroleum ether/EtOAc gradients) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole ring and boronic ester substitution. Aromatic protons typically appear as multiplets at δ 7.0–8.0 ppm, while the dioxaborolane methyl groups resonate as singlets near δ 1.3 ppm .

X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly the planar conformation of the benzimidazole ring and spatial arrangement of the boronic ester. Software like SHELXL or ORTEP-3 aids in refinement .

Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 315.2) and detect impurities from incomplete coupling or methylation .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this boronic ester?

Methodological Answer:

Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl-boronate coupling. Lower catalyst loadings (1–2 mol%) reduce costs and metal contamination .

Solvent System : Use THF/H₂O (4:1) for solubility of boronic esters. PS-BBA improves yields by scavenging excess halide intermediates .

Base Optimization : Na₂CO₃ or Cs₂CO₃ (2–3 equiv.) maintains pH > 10, critical for transmetalation .

Temperature Control : Reflux (60–80°C) balances reaction rate and boronic ester stability. Microwave-assisted synthesis may accelerate kinetics .

Advanced: How to address instability of the boronic ester during synthesis?

Methodological Answer:

Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) and use anhydrous solvents. Boronic esters hydrolyze readily to boronic acids, which can precipitate and reduce yields .

Acid Scavengers : Add molecular sieves or PS-BBA to sequester trace water .

Low-Temperature Storage : Store intermediates at –20°C in sealed, desiccated vials.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

Tautomerism Analysis : Benzimidazole NH protons may exhibit dynamic exchange broadening. Use DMSO-d₆ to stabilize tautomers and observe sharp signals .

Impurity Profiling : Compare HPLC retention times with synthetic intermediates. Co-eluting byproducts (e.g., dehalogenated species) suggest incomplete coupling .

DFT Calculations : Model NMR chemical shifts using Gaussian or ORCA software to distinguish between structural isomers .

Advanced: What strategies improve regioselectivity in functionalizing the benzimidazole core?

Methodological Answer:

Directed Metalation : Use N-methyl directing groups to position halogens (e.g., bromine) at the 6-position prior to Suzuki coupling.

Protecting Groups : Temporarily protect the amine with Boc or acetyl groups during halogenation to prevent side reactions .

Computational Screening : DFT-based molecular modeling predicts reactive sites by analyzing electron density (e.g., Fukui indices) .

Basic: What are the compound's potential applications in drug discovery?

Methodological Answer:

Kinase Inhibition : The benzimidazole scaffold is a known ATP-binding site inhibitor. Test against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Antimicrobial Activity : Screen against Gram-positive/negative bacteria using MIC assays. Structural analogs show activity via membrane disruption .

Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope in the boronic ester may enable targeted radiotherapy. Isotopic enrichment and in vitro cytotoxicity assays are required .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。